molecular formula C13H15N3OS B13257384 N-{1-[4-(2-amino-1,3-thiazol-4-yl)phenyl]ethyl}acetamide CAS No. 874594-01-1

N-{1-[4-(2-amino-1,3-thiazol-4-yl)phenyl]ethyl}acetamide

Cat. No.: B13257384
CAS No.: 874594-01-1
M. Wt: 261.34 g/mol
InChI Key: PIUIOPXUSXKZAE-UHFFFAOYSA-N
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Description

N-{1-[4-(2-amino-1,3-thiazol-4-yl)phenyl]ethyl}acetamide is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(2-amino-1,3-thiazol-4-yl)phenyl]ethyl}acetamide typically involves the reaction of 2-amino-1,3-thiazole with 4-bromoacetophenone under basic conditions to form an intermediate, which is then acetylated to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-(2-amino-1,3-thiazol-4-yl)phenyl]ethyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-{1-[4-(2-amino-1,3-thiazol-4-yl)phenyl]ethyl}acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[4-(2-amino-1,3-thiazol-4-yl)phenyl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or disrupt the function of microbial cell membranes, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug that also contains a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

N-{1-[4-(2-amino-1,3-thiazol-4-yl)phenyl]ethyl}acetamide is unique due to its specific substitution pattern on the thiazole ring, which can confer distinct biological activities compared to other thiazole derivatives .

Properties

CAS No.

874594-01-1

Molecular Formula

C13H15N3OS

Molecular Weight

261.34 g/mol

IUPAC Name

N-[1-[4-(2-amino-1,3-thiazol-4-yl)phenyl]ethyl]acetamide

InChI

InChI=1S/C13H15N3OS/c1-8(15-9(2)17)10-3-5-11(6-4-10)12-7-18-13(14)16-12/h3-8H,1-2H3,(H2,14,16)(H,15,17)

InChI Key

PIUIOPXUSXKZAE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CSC(=N2)N)NC(=O)C

Origin of Product

United States

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